molecular formula C23H23NO2 B1184068 N,N-dibenzyl-2-phenoxypropanamide

N,N-dibenzyl-2-phenoxypropanamide

Cat. No.: B1184068
M. Wt: 345.442
InChI Key: ISAMHSJARVPQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-2-phenoxypropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two benzyl groups on the nitrogen atom and a phenoxy group at the 2-position of the propane chain.

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.442

IUPAC Name

N,N-dibenzyl-2-phenoxypropanamide

InChI

InChI=1S/C23H23NO2/c1-19(26-22-15-9-4-10-16-22)23(25)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19H,17-18H2,1H3

InChI Key

ISAMHSJARVPQOT-UHFFFAOYSA-N

SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-dibenzyl-2-phenoxypropanamide and related amide derivatives, based on the available evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference ID
This compound C23H23NO2 ~357.44 g/mol Phenoxy (C6H5O-), N,N-dibenzyl Hypothesized applications in medicinal chemistry (structural analogy)
N,N-Dibenzyl-2-methylpropanamide C18H21NO 267.37 g/mol Methyl (-CH3), N,N-dibenzyl Used in organic synthesis intermediates
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C15H15FN2O 258.29 g/mol 3-Fluorophenylamino, N-phenyl Potential bioactive scaffold (no explicit use stated)
2-(2-Acetylphenoxy)-N,N-dimethylpropanamide C13H17NO3 235.28 g/mol Acetylphenoxy, N,N-dimethyl Unspecified; likely a synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 g/mol 3-Methylbenzamide, hydroxy-tert-butyl N,O-bidentate directing group for C–H activation

Key Observations:

Substituent Effects on Molecular Weight and Reactivity: The phenoxy group in this compound increases its molecular weight significantly compared to analogs like N,N-dibenzyl-2-methylpropanamide (~357 vs. 267 g/mol). This bulky substituent may reduce solubility in nonpolar solvents but enhance π-π stacking interactions in biological systems.

Functional Group Diversity :

  • The N,N-dibenzyl motif is common in several analogs, suggesting its role in steric shielding of the amide bond, which could slow hydrolysis and improve pharmacokinetic profiles.
  • The hydroxy-tert-butyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, a feature absent in the target compound but relevant for catalytic applications .

Potential Biological and Industrial Relevance: While N,N-dibenzyl-2-methylpropanamide is documented as a synthetic intermediate , the phenoxy variant’s larger aromatic system may align it with agrochemical or pharmaceutical applications, akin to mepronil (a benzamide fungicide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.